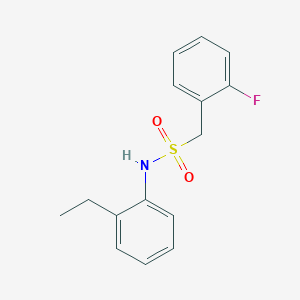![molecular formula C18H19N5OS B4657228 N-(4-methylphenyl)-3-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]thio}propanamide](/img/structure/B4657228.png)
N-(4-methylphenyl)-3-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]thio}propanamide
Übersicht
Beschreibung
N-(4-methylphenyl)-3-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]thio}propanamide, also known as MPTP, is a chemical compound that has gained significant attention in scientific research due to its potential use in the treatment of various diseases. MPTP is a tetrazole-containing compound that exhibits a wide range of biochemical and physiological effects, making it a promising candidate for drug development.
Wirkmechanismus
The mechanism of action of N-(4-methylphenyl)-3-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]thio}propanamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. This compound has been shown to activate the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation. This compound has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
This compound exhibits a wide range of biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. This compound has been shown to induce apoptosis and inhibit cell proliferation in cancer cells, reduce the production of pro-inflammatory cytokines, and protect dopaminergic neurons from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(4-methylphenyl)-3-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]thio}propanamide is its wide range of biochemical and physiological effects, which make it a promising candidate for drug development. However, one of the limitations of this compound is its potential toxicity, which may limit its use in vivo.
Zukünftige Richtungen
There are several future directions for the study of N-(4-methylphenyl)-3-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]thio}propanamide. One potential direction is the development of this compound derivatives with improved pharmacological properties and reduced toxicity. Another direction is the investigation of the mechanism of action of this compound, which may provide insights into its potential therapeutic applications. Finally, the use of this compound in combination with other drugs or therapies may also be explored to enhance its therapeutic efficacy.
Wissenschaftliche Forschungsanwendungen
N-(4-methylphenyl)-3-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]thio}propanamide has been extensively studied for its potential use in the treatment of various diseases, including cancer, inflammation, and neurological disorders. Several studies have demonstrated the anti-cancer activity of this compound by inducing apoptosis and inhibiting cell proliferation in cancer cells. This compound has also been shown to possess anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. In addition, this compound has been investigated for its potential use in the treatment of neurological disorders such as Parkinson's disease, as it has been shown to protect dopaminergic neurons from oxidative stress.
Eigenschaften
IUPAC Name |
N-(4-methylphenyl)-3-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5OS/c1-13-6-8-15(9-7-13)19-17(24)10-11-25-18-20-21-22-23(18)16-5-3-4-14(2)12-16/h3-9,12H,10-11H2,1-2H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFRPXWYVJVQCEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CCSC2=NN=NN2C3=CC=CC(=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-ethoxy-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-chlorobenzenesulfonate](/img/structure/B4657152.png)
![methyl 2-{[({4-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl}thio)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4657172.png)
![2-[(2-hydroxyethyl)amino]-3-{[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4657181.png)

![4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B4657195.png)
![2-(4-tert-butylphenyl)-5-(4-methylphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B4657201.png)
![N-[(4-chloro-1-ethyl-1H-pyrazol-3-yl)methyl]-5-ethyl-N-methyl-3-thiophenecarboxamide](/img/structure/B4657205.png)
![2-{[2-(2-methoxy-4-methylphenoxy)ethyl]thio}pyrimidine](/img/structure/B4657213.png)
![5-[4-(allyloxy)benzylidene]-2-[4-(3-methylphenyl)-1-piperazinyl]-1,3-thiazol-4(5H)-one](/img/structure/B4657218.png)
![4-[(5-chloro-2-thienyl)methyl]-N-(2,4-difluorophenyl)-1-piperazinecarboxamide](/img/structure/B4657222.png)
![2,4-difluoro-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B4657229.png)
![methyl 2-{[({4-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-1-ethyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4657233.png)
![methyl 4-[2,5-dioxo-7-(2-thienyl)-1,2,3,4,5,6,7,8-octahydro-4-quinolinyl]benzoate](/img/structure/B4657240.png)